molecular formula C11H20F2N2O2 B2934472 tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate CAS No. 2168486-42-6

tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate

Cat. No.: B2934472
CAS No.: 2168486-42-6
M. Wt: 250.29
InChI Key: MGZSHNFZZFGRPG-UHFFFAOYSA-N
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Description

tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate: is a chemical compound with the molecular formula C11H20F2N2O2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms at the 5-position of the azepane ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 5-position of the azepane ring using fluorinating agents under controlled conditions.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, with optimization for yield and purity. The process may include:

  • Use of continuous flow reactors for efficient cyclization and fluorination.
  • Purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the carbamate group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

  • Oxidation products may include azepane derivatives with additional oxygen-containing functional groups.
  • Reduction products may include azepane derivatives with reduced functional groups.
  • Substitution products depend on the nucleophile used and may include various azepane derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel fluorinated compounds with potential applications in materials science.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery and development.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The carbamate group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate
  • tert-Butyl N-(5,5-difluoropiperidin-4-yl)carbamate

Comparison:

    Structural Differences: The main difference lies in the ring size and the position of the fluorine atoms. Azepane has a seven-membered ring, while piperidine has a six-membered ring.

    Chemical Properties: The presence of fluorine atoms in different positions can affect the compound’s reactivity, stability, and interactions with molecular targets.

    Applications: While all these compounds may have similar applications in chemistry, biology, and medicine, their specific uses may vary based on their unique properties and interactions.

Properties

IUPAC Name

tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-6-14-7-5-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZSHNFZZFGRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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